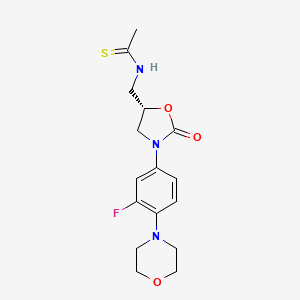

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide

Beschreibung

Chemical Classification and Nomenclature

The compound’s chemical classification is rooted in its structural features:

- Oxazolidinone Backbone : A five-membered ring containing oxygen, nitrogen, and a carbonyl group.

- Substituents :

- A 3-fluoro-4-morpholinophenyl group at the 3-position of the oxazolidinone ring.

- A thioacetamide moiety (C(=S)NH2) linked via a methyl group to the 5-position of the oxazolidinone ring.

- Stereochemistry : The (S)-configuration at the 5-position of the oxazolidinone ring, critical for biological activity.

IUPAC Name : N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide.

Molecular Formula : C₁₆H₂₀FN₃O₃S.

Molecular Weight : 353.41 g/mol.

Historical Context of Oxazolidinones

The oxazolidinone class emerged as a novel antibiotic strategy in the late 20th century, addressing the growing threat of multidrug-resistant Gram-positive pathogens. Key milestones include:

Relationship to Linezolid and Other Oxazolidinones

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide is structurally and functionally linked to Linezolid , the prototypical oxazolidinone antibiotic. Key relationships include:

| Feature | Linezolid | ThioLinezolid |

|---|---|---|

| 5-Position Substituent | Acetamide (C(=O)NH2) | Thioacetamide (C(=S)NH2) |

| ** |

Eigenschaften

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O3S/c1-11(24)18-9-13-10-20(16(21)23-13)12-2-3-15(14(17)8-12)19-4-6-22-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,24)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKSPJWSZIEQK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216868-57-4 | |

| Record name | Ethanethioamide, N-(((5S)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216868574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)ETHANETHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698WL8JCY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Fluorinated Aromatic Intermediate:

Oxazolidinone Ring Formation: The next step involves the formation of the oxazolidinone ring through a cyclization reaction, often using reagents such as bromomethyloxirane.

Thioamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxazolidinone derivatives.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C16H20FN3O4S

Molecular Weight: 355.36 g/mol

IUPAC Name: N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thioacetamide

The compound features a complex structure that includes a morpholine ring and oxazolidine moiety, contributing to its biological activity. The presence of fluorine enhances its pharmacological properties by improving metabolic stability and bioavailability.

Antibacterial Activity

Thiolinezolide exhibits significant antibacterial properties, particularly against resistant strains of bacteria. Its mechanism of action is similar to that of linezolid, inhibiting protein synthesis by binding to the bacterial ribosome. Case studies have demonstrated its effectiveness against:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus (VRE)

Research indicates that thiolinezolide can be a valuable alternative in treating infections caused by these resistant pathogens, especially in patients who have shown intolerance to conventional therapies .

Beyond its antibacterial applications, thiolinezolide is being investigated for other therapeutic potentials:

Antiviral Activity: Preliminary studies suggest that thiolinezolide may possess antiviral properties, making it a candidate for further research in viral infections.

Anti-inflammatory Effects: There is emerging evidence that compounds structurally related to thiolinezolide can modulate inflammatory pathways, suggesting potential uses in inflammatory diseases.

Wirkmechanismus

The mechanism of action of (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . The fluorinated aromatic ring and morpholine ring contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Oxazolidinone Antibiotics

| Compound Name | Structural Features | Biological Activity | Key Differences |

|---|---|---|---|

| Target Compound | Oxazolidinone, 3-fluoro-4-morpholinophenyl, thioacetamide | Antibacterial (impurity in linezolid synthesis) | Thioamide group, morpholine substituent |

| Linezolid (C₁₆H₂₀FN₃O₄) | Oxazolidinone, 3-fluoro-4-morpholinophenyl, acetamide | Broad-spectrum antibiotic | Acetamide side chain (vs. thioamide) |

| Tedizolid (C₁₇H₁₅FN₆O₃) | Oxazolidinone, hydroxymethyl group, triazole | Enhanced Gram-positive activity | Hydroxymethyl-triazole moiety, improved resistance profile |

Key Insights :

- The morpholine ring enhances solubility and pharmacokinetics compared to simpler substituents in other oxazolidinones .

- Tedizolid’s hydroxymethyl-triazole group confers a superior resistance profile, which the target compound lacks due to its impurity status .

Fluorophenyl Derivatives

| Compound Name | Structural Features | Biological Role | Key Differences |

|---|---|---|---|

| Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate | Thiazole core, fluorophenyl, ester group | Antimicrobial scaffold | Thiazole (vs. oxazolidinone) core |

| 5-Fluoro-N-(4-chlorophenyl)-4-hydroxybenzamide | Hydroxybenzamide, fluorophenyl | Reference compound for SAR studies | Simpler scaffold, hydroxyl substitution |

Key Insights :

- Fluorophenyl groups enhance lipophilicity and target affinity across analogs, but the oxazolidinone core in the target compound provides distinct ribosomal binding vs. thiazole or benzamide scaffolds .

- The morpholine moiety in the target compound improves solubility compared to ester or hydroxy groups in other fluorophenyl derivatives .

Thioamide-Containing Analogs

Key Insights :

- The thioamide group in the target compound may reduce metabolic stability compared to methoxyacetamide analogs but could enhance target binding through sulfur’s electronegativity .

Critical Analysis of Structural and Functional Divergences

Role of the Thioamide Group

The thioamide (C=S) in the target compound replaces the carbonyl (C=O) in linezolid’s acetamide. This substitution may:

Impact of the Morpholine Substituent

The morpholine ring at the 4-position of the fluorophenyl group:

- Enhances water solubility via its polar oxygen atom, improving bioavailability compared to non-polar substituents.

- Provides a conformational constraint that may optimize binding to bacterial ribosomes .

Fluorine’s Contribution

The 3-fluoro group on the phenyl ring:

- Increases electronegativity , strengthening van der Waals interactions with bacterial targets.

- Reduces metabolic degradation by blocking cytochrome P450 oxidation at the 3-position .

Biologische Aktivität

(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide, also known by its CAS number 216868-57-4, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C16H20FN3O3S

- Molecular Weight : 353.412 g/mol

- Density : 1.324 g/cm³ (predicted)

- Boiling Point : 524.1 ± 60.0 °C (predicted) .

The biological activity of (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide is primarily linked to its interaction with bacterial ribosomes, similar to other oxazolidinones like linezolid. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the formation of functional ribosomal complexes necessary for translation .

Pharmacological Effects

-

Antibacterial Activity :

- The compound exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis effectively.

- In vitro studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics in its class .

- Anti-inflammatory Effects :

Study 1: Efficacy Against Resistant Strains

A study conducted on various strains of MRSA demonstrated that (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide had a significantly lower MIC compared to traditional antibiotics such as vancomycin and linezolid. The results suggested that this compound could be a promising alternative for treating antibiotic-resistant infections .

Study 2: Mechanistic Insights

Research published in Antimicrobial Agents and Chemotherapy detailed the mechanism by which the compound inhibits protein synthesis. Using ribosome profiling techniques, researchers established that the compound binds specifically to the peptidyl transferase center of the 50S ribosomal subunit, confirming its role as an effective inhibitor of translation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H20FN3O3S |

| Molecular Weight | 353.412 g/mol |

| Density | 1.324 g/cm³ (predicted) |

| Boiling Point | 524.1 ± 60.0 °C (predicted) |

| Antibacterial Activity | Effective against MRSA |

| MIC Against MRSA | Lower than vancomycin |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)ethanethioamide, and what key intermediates are involved?

- Methodological Answer : The compound shares structural similarities with Linezolid intermediates, where the oxazolidinone core is synthesized via cyclization reactions. A common approach involves coupling chloroacetylated intermediates (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) with morpholinophenyl precursors in DMF using potassium carbonate as a base. Reaction progress is monitored via TLC, and the final product is isolated by aqueous workup . For analogous compounds, coupling agents like EDC/HOBt with triethylamine in DMF are used to form amide bonds, as seen in benzamide derivative syntheses . Key intermediates include morpholinophenyl carbamates and chloromethyl-oxazolidinones, which are critical for introducing the fluorine and morpholine substituents .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H-NMR and 13C-NMR : Essential for verifying stereochemistry (e.g., (S)-configuration at the oxazolidinone chiral center) and substituent integration (e.g., fluorine coupling patterns, morpholine protons) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for thioamide and oxazolidinone functional groups .

- HPLC with reference standards : Validates purity using certified reference materials (e.g., MM3300 series) for morpholinophenyl derivatives .

Advanced Research Questions

Q. How can reaction conditions (solvent, catalyst, temperature) be optimized to improve the yield of the oxazolidinone core during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps, while Et3N/DMF-H2O mixtures improve solubility of thioamide intermediates .

- Catalysts : Use of NaIO4 for oxidative steps (e.g., diol cleavage to aldehydes) or APS for radical-initiated polymerizations in related syntheses can guide optimization .

- Temperature Control : Room-temperature reactions minimize side reactions in sensitive steps (e.g., TLC-monitored couplings), while higher temperatures (60–80°C) may accelerate cyclization .

- Statistical Modeling : Design of Experiments (DoE) principles, as applied in flow chemistry, can systematically optimize variables like stoichiometry and reaction time .

Q. What strategies address conflicting biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify metabolic hotspots (e.g., thioamide or morpholine groups) that reduce in vivo efficacy .

- Prodrug Design : Modify the thioamide group to a more stable moiety (e.g., acetamide, as in Linezolid) to enhance bioavailability .

- Pharmacokinetic Profiling : Compare logP, plasma protein binding, and clearance rates between analogs to resolve discrepancies. For example, fluorinated analogs often show improved membrane permeability but may suffer from rapid renal excretion .

Q. How does the substitution pattern on the morpholinophenyl ring influence the compound's pharmacokinetic properties?

- Methodological Answer :

- Fluorine Position : Meta-fluorine (3-F) on the phenyl ring enhances electronegativity, improving target binding but potentially increasing metabolic oxidation. Para-substituents (e.g., morpholine) contribute to solubility and duration of action .

- Morpholine Modifications : Replacing morpholine with piperazine or thiomorpholine alters logD and CNS penetration. For example, Linezolid’s morpholine group balances solubility and blood-brain barrier permeability .

- Thioamide vs. Acetamide : Thioamide derivatives may exhibit higher reactivity but lower metabolic stability compared to acetamide analogs, as seen in hypoglycemic thiazolidinediones .

Data Contradiction Analysis

- Example : Conflicting yields in thioamide syntheses (53–90% in ) may arise from substituent electronic effects. Electron-withdrawing groups (e.g., nitro-furyl) reduce nucleophilicity, requiring adjusted reaction times or catalysts.

- Resolution : Use Hammett plots to correlate substituent effects with reaction rates, or employ computational modeling (DFT) to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.